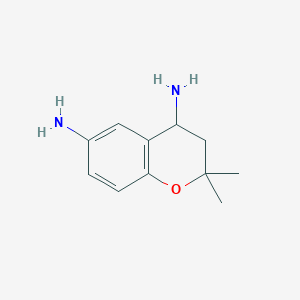
2,2-Dimethylchromane-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylchromane-4,6-diamine is a chemical compound belonging to the chromane family Chromanes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchromane-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylchromene with ammonia or amines in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchromane-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols; often requires the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted chromane derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell walls.
Medicine: Studied for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethylchromane-4,6-diamine exerts its effects is primarily through the interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In anti-inflammatory applications, it inhibits the expression of pro-inflammatory cytokines like TNF-α by modulating signaling pathways.
Comparison with Similar Compounds
2,2-Dimethylchromene: Shares a similar core structure but lacks the amino groups, leading to different reactivity and applications.
Chroman-4-one: Another chromane derivative with a ketone group, known for its diverse pharmacological activities.
2,2-Dimethylchromane-6-carboxamide: A derivative with a carboxamide group, showing potent anti-inflammatory properties.
Uniqueness: 2,2-Dimethylchromane-4,6-diamine stands out due to its dual amino groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other chromane derivatives.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4,6-diamine |
InChI |
InChI=1S/C11H16N2O/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,12-13H2,1-2H3 |
InChI Key |
FYCCFZCOLQCEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















